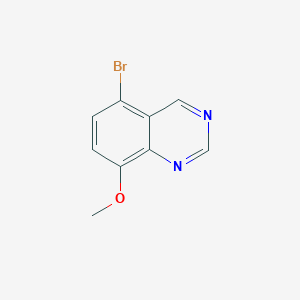

5-Bromo-8-methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7(10)6-4-11-5-12-9(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIJNDWDLAJOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 8 Methoxyquinazoline and Its Derivatives

Established Synthetic Routes to 5-Bromo-8-methoxyquinazoline

Strategies Involving Bromination of Quinazoline (B50416) Precursors

Bromination of a pre-formed quinazoline or a structurally related quinoline (B57606) ring system is a direct method to introduce the bromo substituent at the C-5 position. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the ring.

Bromination of 8-methoxyquinoline (B1362559) to yield 5-bromo-8-methoxyquinoline (B186703) (related structure)

The synthesis of the related compound, 5-bromo-8-methoxyquinoline, provides insight into the regioselective bromination of the quinoline scaffold. The bromination of 8-methoxyquinoline has been shown to regioselectively yield 5-bromo-8-methoxyquinoline as the sole product. acgpubs.orgresearchgate.net This high selectivity is attributed to the directing effect of the methoxy (B1213986) group at the C-8 position.

The reaction is typically carried out by treating 8-methoxyquinoline with bromine in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) at ambient temperature. acgpubs.orgresearchgate.net The reaction proceeds over one to two days in the dark to prevent light-induced side reactions. acgpubs.orgresearchgate.net Following the reaction, a standard workup procedure involving washing with a sodium bicarbonate solution to neutralize any generated HBr, drying the organic layer, and purification via column chromatography affords the desired product in high yield. acgpubs.orgresearchgate.net

Table 1: Reaction Conditions for the Bromination of 8-methoxyquinoline

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromine (Br₂) | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | Room Temperature | 48 hours | 92% acgpubs.orgresearchgate.net |

Synthesis via Ring Formation from Substituted Benzaldehydes

An alternative and widely employed strategy for constructing the this compound core involves the cyclization of acyclic precursors. This approach offers the advantage of installing the required substituents on the benzene (B151609) ring prior to the formation of the heterocyclic quinazoline system.

Utilization of 6-bromo-2-fluoro-3-methoxybenzaldehyde (B1292085) as a Precursor for Quinazoline Ring Formation

A key precursor for this synthetic route is 6-bromo-2-fluoro-3-methoxybenzaldehyde. nih.gov This starting material contains the necessary bromine and methoxy substituents at the correct positions on the benzene ring. The synthesis of a derivative, 5-bromo-2-methylamino-8-methoxyquinazoline, has been successfully achieved starting from this benzaldehyde. nih.gov The process typically involves a multi-step sequence where the aldehyde is first converted into an intermediate that can then undergo cyclization to form the quinazoline ring. This method allows for the versatile introduction of various groups at the 2-position of the quinazoline ring. nih.gov

Multi-step Synthetic Sequences

The synthesis of this compound and its derivatives often requires a sequence of reactions. The efficiency of these multi-step processes is crucial, especially in large-scale production for drug discovery and development.

Telescoping Processes for Enhanced Efficiency and Yield

In the context of synthesizing a derivative of this compound from 6-bromo-2-fluoro-3-methoxybenzaldehyde, a four-step synthetic route with four isolation processes was streamlined into a more efficient process with only two isolation steps by introducing a telescoping process. nih.gov This optimization led to a significant 18% increase in the total yield while maintaining the purity of the final product. nih.gov Such process improvements are vital for the timely and cost-effective supply of key intermediates for research and development. nih.gov

Advanced Synthetic Techniques and Optimization

Modern organic synthesis relies on sophisticated techniques to improve reaction efficiency, yield, and purity while minimizing waste and reaction time. For the synthesis of this compound and its derivatives, these techniques include the use of powerful catalytic systems and methodical optimization strategies. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times and, in some cases, improve yields for the construction of quinazoline rings. frontiersin.org

Design of Experiment (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. In chemical synthesis, it is a powerful tool for reaction optimization. Instead of varying one factor at a time, DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, catalyst loading, reactant concentration, solvent) to identify optimal conditions more efficiently.

For a complex reaction such as a Suzuki-Miyaura coupling on a this compound scaffold, DoE can be used to maximize the yield and minimize impurities. A study by Reizman et al. demonstrated the use of Bayesian optimization, a form of DoE, to optimize the conditions for a Suzuki-Miyaura cross-coupling reaction of 3-bromoquinoline, a related heterocyclic compound. researchgate.net The parameters optimized included catalyst type, ligand, base, and temperature. researchgate.net This approach leads to a comprehensive understanding of the reaction landscape and identifies robust operating conditions that are less sensitive to minor variations.

Table 1: Example Parameters for DoE in a Suzuki-Miyaura Reaction Optimization

| Parameter | Variable Type | Range/Levels | Purpose |

|---|---|---|---|

| Catalyst Loading | Continuous | 0.5 - 5 mol% | Minimize catalyst use while maximizing yield |

| Temperature | Continuous | 80 - 120 °C | Determine optimal energy input for reaction rate |

| Base Equivalence | Continuous | 2.0 - 4.0 eq. | Optimize base strength and amount for transmetalation |

| Ligand | Categorical | XPhos, SPhos, RuPhos | Identify the most effective ligand for the catalyst |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netmdpi.com These reactions have been widely adopted due to their reliability, functional group tolerance, and the commercial availability of catalysts and starting materials. nih.govnih.gov

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly valuable for the derivatization of heterocyclic scaffolds like quinazoline. nih.govnih.gov It allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and vinyl groups onto the quinazoline core, enabling the synthesis of diverse compound libraries for biological screening. mdpi.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The bromine atom at the 5-position of this compound is an ideal handle for derivatization via palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle.

The Suzuki-Miyaura reaction is highly effective for this transformation. By reacting this compound with various aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst and a base, a diverse range of 5-aryl- or 5-heteroaryl-8-methoxyquinazolines can be synthesized. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.comresearchgate.net Sterically bulky dialkylbiarylphosphine ligands, for example, have been shown to generate highly active catalytic systems with increased scope and efficiency. nih.gov

Table 2: Illustrative Suzuki-Miyaura Reactions on a Bromo-Aromatic Scaffold

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Phenylpyrimidine |

| 3-Bromoquinoline | (3,5-dimethylisoxazol-4-yl)boronic acid | Pd(OAc)₂ / SPhos | DBU | THF/H₂O | 3-(3,5-dimethylisoxazol-4-yl)quinoline |

This table provides examples from related heterocyclic and aromatic systems to illustrate the versatility of the reaction.

The 8-methoxy group is a key structural feature of the target molecule. Its introduction can be achieved through several synthetic strategies, often established before the final quinazoline ring formation or as a modification of a pre-existing scaffold.

A common and direct method is the Williamson ether synthesis, which involves the methylation of a corresponding 8-hydroxyquinazoline. The reaction of 5-bromo-8-hydroxyquinazoline with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., K₂CO₃, NaH) would yield this compound. A similar strategy has been successfully used in the related quinoline series, where 5,7-dibromo-8-hydroxyquinoline was reacted with dimethyl sulfate to produce 5,7-dibromo-8-methoxyquinoline (B102607) in high yield. acgpubs.org

Alternatively, the methoxy group can be carried through the synthesis from an appropriately substituted precursor. For instance, the synthesis could begin with 2-amino-3-methoxybenzoic acid or a related aniline (B41778) derivative, which already contains the required methoxy group at the correct position. This precursor would then be subjected to cyclization reactions to form the quinazoline ring.

Palladium-catalyzed Cross-coupling Reactions (e.g., Suzuki-Miyaura) in Quinazoline Derivatization

Chemical Transformations and Derivatization of this compound

The synthetic utility of this compound lies in its potential for further chemical transformations. The presence of both a reactive bromine atom and a bicyclic heteroaromatic system allows for a wide range of derivatization reactions, making it a valuable building block in medicinal chemistry. nih.govresearchgate.net

The bromine atom at the C5 position is the primary site for chemical modification. As discussed previously, palladium-catalyzed cross-coupling reactions are the most prominent methods for its substitution, enabling the formation of new carbon-carbon bonds.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Heck Coupling: Reaction with alkenes to form vinyl-substituted quinazolines.

Buchwald-Hartwig Amination: Reaction with amines to synthesize 5-aminoquinazoline derivatives.

Stille Coupling: Reaction with organostannanes.

In addition to metal-catalyzed reactions, nucleophilic aromatic substitution (SNAr) could potentially occur under specific conditions, although the quinazoline ring is not highly activated for this pathway without additional electron-withdrawing groups. However, reactions with strong nucleophiles, such as thiols in the presence of a strong base, can sometimes lead to substitution of an aryl halide. For instance, the reaction of a bromo-quinazoline intermediate with various alkyl halides in the presence of K₂CO₃ has been used to synthesize a series of quinazolin-4-one derivatives via S-alkylation. nih.gov

These substitution reactions allow for the systematic modification of the quinazoline scaffold, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR). nih.gov

Modifications of the Methoxy Group

The 8-methoxy group on the quinazoline ring is a key functional handle that can be readily modified to introduce a variety of substituents, thereby influencing the molecule's steric and electronic properties. The primary modifications involve demethylation to the corresponding phenol (B47542) and subsequent etherification.

Demethylation to 5-Bromo-8-hydroxyquinazoline:

The cleavage of the methyl ether to yield the corresponding phenol, 5-bromo-8-hydroxyquinazoline, is a crucial transformation. This reaction is typically achieved using strong Lewis acids or proton acids that can facilitate the removal of the methyl group.

Common reagents for this demethylation include boron tribromide (BBr₃) and pyridinium (B92312) hydrochloride. nih.govcommonorganicchemistry.commdma.ch The reaction with BBr₃ is generally performed in an inert solvent like dichloromethane at low temperatures, followed by quenching with a proton source. nih.govcommonorganicchemistry.com Pyridinium hydrochloride, on the other hand, is often used in a molten state at high temperatures. mdma.ch

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | nih.govcommonorganicchemistry.com |

| Pyridinium Hydrochloride | Neat (molten), 180-210 °C | mdma.ch |

Etherification of 5-Bromo-8-hydroxyquinazoline:

Once the 8-hydroxyquinazoline is obtained, it can be further functionalized through O-alkylation to generate a diverse range of ethers. This nucleophilic substitution reaction typically involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent.

Commonly used bases include potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The alkylating agent is typically an alkyl halide (e.g., alkyl bromide or iodide).

Formation of Complex Quinazoline Derivatives

The bromine atom at the C5 position of this compound is a prime site for the introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships.

C-C Bond Forming Reactions:

Several palladium-catalyzed cross-coupling reactions are widely employed to form new C-C bonds at the C5 position. These include the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinazoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.govrsc.orgmdpi.com This method is highly valued for its mild reaction conditions and the commercial availability of a wide array of boronic acids.

Stille Coupling: The Stille reaction utilizes organostannanes as the coupling partners for the aryl bromide. organic-chemistry.orgresearchgate.netwikipedia.orgresearchgate.netscispace.com While effective, the toxicity of organotin compounds is a significant drawback.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the bromoquinazoline with a terminal alkyne. organic-chemistry.orgjk-sci.commdpi.comresearchgate.netscirp.org The reaction is typically co-catalyzed by palladium and copper salts.

Heck Reaction: The Heck reaction involves the coupling of the bromoquinazoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov

Table 2: C-C Coupling Reactions for the Synthesis of 5-Aryl/Alkynyl/Alkenyl-8-methoxyquinazolines

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Reference |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | nih.govnih.govrsc.orgmdpi.com |

| Stille | Organostannane | Pd(PPh₃)₄ | - | organic-chemistry.orgresearchgate.netwikipedia.orgresearchgate.netscispace.com |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or piperidine (B6355638) | organic-chemistry.orgjk-sci.commdpi.comresearchgate.netscirp.org |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov |

C-N Bond Forming Reactions:

The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds at the C5 position of this compound. This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. wikipedia.orglibretexts.orgnih.govchemrxiv.orgnih.govresearchgate.net

The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the Buchwald-Hartwig amination and is often dependent on the specific amine coupling partner. A variety of specialized ligands have been developed to facilitate these transformations with high efficiency and broad substrate scope.

Table 3: C-N Coupling Reaction for the Synthesis of 5-Amino-8-methoxyquinazolines

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Reference |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu or Cs₂CO₃ | wikipedia.orglibretexts.orgnih.govchemrxiv.orgnih.govresearchgate.net |

Biological Activities and Pharmacological Potential of 5 Bromo 8 Methoxyquinazoline Analogues

Anticancer Activity Research

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in the development of therapeutic agents, particularly in oncology. Analogues of 5-Bromo-8-methoxyquinazoline have been the subject of research to explore their potential as anticancer agents, leveraging the structural features of the quinazoline core which is common in various kinase inhibitors.

A variety of substituted 8-methoxyquinazoline (B3282709) derivatives have demonstrated cytotoxic activity against several human cancer cell lines. In one study, a series of fifteen 4,7-disubstituted 8-methoxyquinazoline compounds were synthesized and evaluated for their cytotoxic potential against HCT116 (colon cancer) and HepG2 (liver cancer) cell lines. nih.gov The cytotoxic potencies, represented by IC50 values, for these derivatives were found to be in the micromolar range, with values from 5.64 ± 0.68 to 23.18 ± 0.45 μM. nih.gov

For instance, compound (18B) from this series emerged as the most potent, displaying significant activity against both HCT116 and HepG2 cells. nih.govresearchgate.net This compound also showed cytotoxicity against primary human gallbladder cancer cells with an IC50 value of 8.50 ± 1.44 μM. nih.govresearchgate.net Other studies on broader quinazoline derivatives have also shown activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). nih.govmdpi.com For example, one phthalazine (B143731) derivative, a related benzodiazine, exhibited notable activity against MCF-7 and HepG-2 cell lines with IC50 values of 0.15 μM and 0.12 μM, respectively. nih.gov Flavonoid inhibitors of DYRK1A, a kinase target of some quinazolines, have also shown dose-dependent cytotoxicity in HeLa cells. mdpi.com

Table 1: Cytotoxic Activity of Selected 8-Methoxyquinazoline Analogues

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound (18B) | HCT116 (Colon) | 5.64 ± 0.68 | nih.govresearchgate.net |

| Compound (18B) | HepG2 (Liver) | Range: up to 23.18 ± 0.45 | nih.govresearchgate.net |

| Compound (18B) | Primary Gallbladder Cancer | 8.50 ± 1.44 | nih.govresearchgate.net |

Research into the mechanisms by which this compound analogues exert their cytotoxic effects has pointed towards several key cellular processes, including the induction of apoptosis and the inhibition of essential enzymes involved in cell proliferation and DNA maintenance.

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Studies have confirmed that potent 8-methoxyquinazoline derivatives can trigger this process in cancer cells. nih.gov For example, the most active compound in a synthesized series, designated (18B), was shown to induce apoptosis in both HCT116 and HepG2 cells. nih.govresearchgate.net This was observed through cell morphology changes and confirmed by Hoechst 33342 and Annexin V/PI staining assays. nih.gov Similarly, other research has identified synthetic analogues of 5,8-disubstituted quinazolines that block mitosis and subsequently induce apoptosis in various tumor cells. nih.gov

Topoisomerase I is a crucial enzyme for managing DNA topology during replication and transcription, making it a key target for cancer therapy. nih.govnih.gov While direct studies on this compound are limited, the broader class of benzodiazines, which includes quinazolines, has been found to possess anticancer properties through mechanisms that include topoisomerase inhibition. nih.gov The inhibition of this enzyme leads to the accumulation of DNA breaks, which stalls DNA replication and ultimately triggers cell death. mdpi.com Research on related terbenzimidazoles has shown that lipophilic substituents at the 5-position, such as a bromo group, can enhance cytotoxicity, a finding that may have relevance for understanding the activity of 5-bromo-substituted quinazolines. nih.gov

A significant mechanism of action for quinazoline-based compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. mdpi.com Substituted quinazolines are a common pharmacophore for ATP-competitive kinase inhibitors. nih.gov

Analogues of this compound, specifically substituted 6-arylquinazolin-4-amines, have been identified as potent and selective inhibitors of Cdc2-like kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). nih.govnih.gov The Clk family (Clk1, Clk2, Clk3, Clk4) is involved in the regulation of pre-mRNA splicing, a process whose misregulation is implicated in cancer pathogenesis. nih.gov By inhibiting Clk isoforms, these quinazoline compounds can alter alternative splicing events and may prove useful in diseases characterized by abnormal splicing. nih.gov

Specifically, certain 6-arylquinazolin-4-amine analogues have shown selectivity for Clk1, Clk4, and DYRK1A. nih.govnih.gov DYRK1A is a kinase implicated in various cellular processes, and its inhibition is a therapeutic strategy for multiple diseases, including cancer. mdpi.comnih.govnih.gov The inhibitory action of these quinazoline analogues is believed to occur through competition with ATP at the kinase's binding domain. nih.gov

Table 2: Kinase Inhibition Profile of a Representative Quinazoline Analogue (Analogue 4)

| Target Kinase | Inhibitory Activity | Reference |

|---|---|---|

| Clk1 | Potent Inhibition | nih.gov |

| Clk4 | Potent Inhibition | nih.gov |

| Dyrk1A | Potent Inhibition | nih.gov |

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of lead compounds. For quinazoline derivatives, the nature and position of substituents on the core ring structure significantly influence their biological activity. nih.govbohrium.com

The presence of a methoxy (B1213986) group has been shown to be crucial for the anticancer activity of many compounds. nih.govresearchgate.net In the case of 4,7-disubstituted 8-methoxyquinazolines, the substitutions at the 4 and 7 positions were explored to enhance cytotoxic effects by targeting the β-catenin/TCF4 signaling pathway. nih.govresearchgate.net

For the inhibition of kinases like CLK and DYRK1A by 6-arylquinazolin-4-amines, SAR studies have revealed that modifications to the amine and aryl groups can modulate potency and selectivity. nih.gov For instance, different substitutions can create analogues with modest selectivity for Clk1, Clk4, and Dyrk1A, while other variations can lead to selectivity for just Clk4 and Dyrk1A. nih.gov The presence of a bromo substituent can also contribute to activity, as lipophilic groups at certain positions are correlated with enhanced cytotoxicity. nih.govnih.gov These SAR insights guide the rational design of more effective and selective quinazoline-based anticancer agents. tubitak.gov.tr

Structure-Activity Relationship (SAR) Studies for Anticancer Effects

Antimicrobial Activity

Quinazoline derivatives have been investigated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. A study involving a series of piperazine-fused quinazoline derivatives showed that substitutions on a phenyl ring attached to the piperazine (B1678402) moiety significantly enhanced antibacterial activity against Staphylococcus aureus.

Specifically, the introduction of a methoxy group resulted in a potent analogue (compound 7i), which exhibited the highest antibacterial activity against a methicillin-resistant S. aureus (MRSA) strain with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. This analogue also showed high activity against quinolone-resistant S. aureus strains with an MIC of 4 μg/mL. In contrast, the activity against the Gram-negative bacterium Escherichia coli was generally lower for this series of compounds. Another study on 6-bromoquinolin-4-ol (B142416) derivatives also demonstrated antibacterial activity against MRSA and ESBL-producing E. coli.

Table 2: Antibacterial Activity (MIC, μg/mL) of a Methoxy-Substituted Quinazoline Analogue (7i)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus RN4220 | 4 |

| Staphylococcus aureus KCTC503 | 2 |

| Staphylococcus aureus KCTC209 | 8 |

| Methicillin-resistant S. aureus CCARM 3167 | 1 |

| Quinolone-resistant S. aureus CCARM 3505 | 4 |

| Quinolone-resistant S. aureus CCARM 3519 | 4 |

| Escherichia coli CCARM 1356 | 32 |

The quinazoline scaffold is also a structural component of compounds exhibiting antifungal properties. Research into the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against various plant pathogenic fungi demonstrated its potential as an antifungal agent. The bioassay results, determined by the mycelial growth rate method, showed that the compound possesses high antifungal activities against the tested fungi. The half-maximal effective concentration (EC50) values indicated potent inhibition of fungal growth.

Table 3: Antifungal Activity (EC50, μg/mL) of 6-Bromo-4-ethoxyethylthio quinazoline

| Fungus | EC50 (μg/mL) |

|---|---|

| Gibberella zeae | 17.47 |

| Fusarium oxysporum | 38.90 |

| Botrytis cinerea | 70.79 |

| Cercospora arachidicola | 29.23 |

| Phytophthora infestans | 42.66 |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of new therapeutic agents. Quinazoline derivatives have been explored as potential anti-tubercular agents. One study synthesized and evaluated a series of N-phenethyl-quinazolin-4-yl-amines as inhibitors of cytochrome bd oxidase, a crucial component of the Mtb respiratory chain.

Within this series, substitutions on the quinazoline ring played a critical role in the observed activity. A 7-bromo substituted analogue (compound 21a) demonstrated notable activity against both Mycobacterium bovis BCG and M. tuberculosis H37Rv. This highlights the potential for halogenated quinazolines to act as effective anti-tubercular agents.

Table 4: Antitubercular Activity (IC50, μM) of a 7-Bromo-Quinazoline Analogue (21a)

| Mycobacterial Strain | IC50 (μM) |

|---|---|

| M. tuberculosis H37Rv | 20 |

| M. bovis BCG | 7 |

Antibacterial Properties

Other Noteworthy Biological Activities of Quinazoline Derivatives

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. mdpi.comresearchgate.net Beyond their well-established roles, several other noteworthy biological activities have been extensively investigated, revealing the therapeutic potential of this versatile scaffold in various disease areas. These activities include anti-inflammatory, antiviral, antioxidant, antidiabetic, and anti-hypertensive properties. researchgate.netrsc.org The following sections will delve into the specific findings and research surrounding these biological effects of quinazoline analogues.

Anti-inflammatory Properties

Quinazoline derivatives have emerged as a promising class of anti-inflammatory agents. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline-based compound used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Research has explored various substitutions on the quinazoline ring to enhance anti-inflammatory effects. For instance, 2,3,6-trisubstituted quinazolinone derivatives have shown a variable anti-inflammatory activity range of 10.28–53.33%. mdpi.com Notably, compounds with o-methoxyphenyl substituents at the C-3 position and p-dimethylaminophenyl at the C-2 position demonstrated activity higher than the standard drug phenylbutazone (B1037). mdpi.com

Furthermore, the introduction of a 6-bromo substituent in certain quinazolinone derivatives has been shown to be the most potent in some series, with an activity range of 62.2–80.7% reduction in edema volume. mdpi.com Conversely, other studies have found that brominated substituted derivatives exhibited lower anti-inflammatory activity (21.3–27% protection) compared to their unsubstituted counterparts (30–77.5% protection). mdpi.com Structure-activity relationship (SAR) studies have suggested that electron-withdrawing groups, such as halogens, can yield less activity than electron-releasing groups like alkyl and alkoxy moieties. mdpi.com The hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone and azetidinone has also been shown to improve anti-inflammatory activity. mdpi.com

| Compound Series | Substitution Pattern | Key Findings | Reference |

| 2,3,6-trisubstituted quinazolinones | o-methoxyphenyl at C-3, p-dimethylaminophenyl at C-2 | Higher activity than phenylbutazone | mdpi.com |

| 6-bromo-substituted-quinazolinone | Bromo group at position 6 | Most potent in its series, with 62.2-80.7% edema reduction | mdpi.com |

| Benzothiazole-substituted 2-phenyl quinazolinones | Brominated substitutions | Lower activity (21.3-27% protection) than unsubstituted derivatives | mdpi.com |

| Hybrid quinazolinones | Thiazolidinone and azetidinone at C-3 | Improved anti-inflammatory activity | mdpi.com |

Antiviral Properties

The quinazoline scaffold has been identified as a valuable pharmacophore for the development of antiviral agents. researchgate.net Notably, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Certain di-substituted quinazolinone compounds have demonstrated the ability to inhibit ZIKV replication by 68%–90%. nih.gov One particular compound exhibited potent antiviral activity, inhibiting viral replication by 90%, 97%, 99%, and >99.9% at concentrations of 0.3, 1, 3, and 10 μM, respectively, with an EC50 of 100 nM. nih.gov

The antiviral activity of these compounds is not limited to mammalian cells; significant blockage of ZIKV-FLR replication has also been observed in mosquito C6/36 cells, with EC50 values ranging from 230–770 nM. nih.gov The broad-spectrum potential of quinazolines is further highlighted by a report of a quinazolinone compound exhibiting modest activity against the Venezuelan equine encephalitis virus. nih.gov

| Virus | Compound Type | Key Findings | Reference |

| Zika Virus (ZIKV) | 2,3,6-trisubstituted quinazolinones | Inhibition of ZIKV replication by 68-90% | nih.gov |

| Zika Virus (ZIKV) | Di-substituted quinazolinone | EC50 of 100 nM in human glioblastoma cells | nih.gov |

| Zika Virus (ZIKV) | Di-substituted quinazolinone | EC50s of 230–770 nM in mosquito C6/36 cells | nih.gov |

| Venezuelan equine encephalitis virus | Quinazolinone compound | Modest antiviral activity | nih.gov |

Antioxidant Properties

Quinazoline derivatives have been investigated for their antioxidant potential, with various studies highlighting their ability to scavenge free radicals. nih.govorientjchem.orgmdpi.com The antioxidant activity is often attributed to the presence of specific substituents on the quinazoline core. For effective antioxidant activity in 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group on the phenyl ring (in ortho or para positions), is generally required. nih.govnih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have also exhibited metal-chelating properties. nih.gov

Several studies have demonstrated the potent radical scavenging activity of dihydroxy-substituted quinazolinones, with EC50 values as low as 7.2 μM in the DPPH assay. nih.gov Some synthesized quinazoline derivatives have shown antioxidant activity even higher than that of the common antioxidant ascorbic acid, exhibiting excellent scavenging capacity against DPPH and nitric oxide (NO) radicals. orientjchem.org The introduction of an additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been found to increase antioxidant activity. nih.govnih.gov

| Compound Series | Key Structural Features | Antioxidant Activity | Reference |

| 2-phenylquinazolin-4(3H)-ones | At least one hydroxyl and one methoxy group, or two hydroxyl groups on the phenyl ring | Required for antioxidant activity | nih.govnih.gov |

| Dihydroxy-substituted quinazolinones | Two hydroxyl groups on the phenyl ring | Potent radical scavenging activity (EC50 as low as 7.2 μM) | nih.gov |

| Various quinazoline derivatives | - | Higher scavenging capacity than ascorbic acid against DPPH and NO radicals | orientjchem.org |

| Quinazolinones with ethylene linker | Ethylene linker between quinazolinone and phenolic substituent | Increased antioxidant activity | nih.govnih.gov |

Antidiabetic Properties

The quinazoline scaffold is a promising framework for the development of novel antidiabetic agents. researchgate.netnih.gov A number of quinazoline derivatives have been synthesized and evaluated for their ability to lower blood glucose levels. nih.gov Certain tested compounds were found to uniquely reduce blood sugar levels. nih.gov Notably, some derivatives have demonstrated a more significant effect in reducing cholesterol and triglyceride levels, suggesting their potential as antihyperlipidemic compounds. nih.gov

Furthermore, many synthesized quinazoline compounds have shown potent α-glucosidase inhibitory activity, with some even exhibiting stronger enzyme inhibitory potential than the standard drug acarbose. nih.gov In vivo studies using streptozotocin-induced diabetic rats have identified several quinazoline-sulfonylurea hybrids that were more potent than the reference drug glibenclamide in reducing blood glucose levels. researchgate.net

| Activity | Compound Type | Key Findings | Reference |

| Blood Glucose Reduction | Quinazoline derivatives | Unique ability to reduce blood sugar levels | nih.gov |

| Antihyperlipidemic | Quinazoline derivatives | Significant reduction in cholesterol and triglyceride levels | nih.gov |

| α-Glucosidase Inhibition | Quinazoline derivatives | Stronger inhibitory potential than acarbose | nih.gov |

| In vivo Antihyperglycemic | Quinazoline-sulfonylurea hybrids | More potent than glibenclamide in STZ-induced diabetic rats | researchgate.net |

Anti-hypertensive Properties

Quinazoline derivatives are well-established as anti-hypertensive agents, with several marketed drugs like prazosin (B1663645), terazosin, and doxazosin (B1670899) belonging to this class. nih.govjapsonline.comnih.gov These drugs primarily act as α1-adrenergic receptor antagonists. nih.govjapsonline.com Research in this area has focused on synthesizing new analogues with improved potency and duration of action.

A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to be as potent as prazosin in lowering blood pressure. nih.gov Further studies in conscious spontaneously hypertensive rats showed that at higher doses, two of these compounds were even more efficacious than prazosin. nih.gov The nature of the substituent on the quinazoline ring has been shown to profoundly influence both the hypotensive potency and the duration of action. nih.gov For instance, the replacement of the furoylpiperazine moiety in prazosin with a more stable substituted piperidine (B6355638) group did not result in a loss of blood pressure-lowering activity. nih.gov

| Compound Series | Mechanism of Action | Key Findings | Reference |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | α1-adrenergic receptor antagonism | As potent as prazosin; some more efficacious at higher doses | nih.gov |

| Quinazoline derivatives with substituted piperidine | α1-adrenergic receptor antagonism | Maintained blood pressure-lowering activity with a more stable group | nih.gov |

| Various quinazoline analogues | α1-adrenergic receptor antagonism | Potent antihypertensive activity, with some showing prolonged duration of action | nih.gov |

In Vitro and In Vivo Biological Evaluation Methodologies

The evaluation of the biological activities of quinazoline derivatives involves a range of standardized in vitro and in vivo assays. These methodologies are crucial for determining the potency and efficacy of newly synthesized compounds.

Anti-inflammatory Activity:

In Vitro: A common in vitro method involves the use of lipopolysaccharide (LPS)-induced macrophages. nih.gov The anti-inflammatory activity is assessed by measuring the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Another cell-based assay screens for the ability of compounds to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.comnih.gov

In Vivo: The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory effects of quinazoline derivatives. mdpi.com The reduction in paw volume after administration of the test compound is measured and compared to a standard drug like phenylbutazone or indomethacin. mdpi.com For assessing gastrointestinal side effects, ulcerogenic activity is also evaluated. mdpi.com In models of acute lung injury, male Sprague Dawley rats are pretreated with the test compounds before instillation of LPS, and the alleviation of lung histopathological changes and inflammatory cell infiltration is assessed. nih.gov

Antiviral Activity:

In Vitro: Antiviral activity is typically evaluated in cell culture systems. For instance, to test against ZIKV, human glioblastoma U87 cells or mosquito C6/36 cells are infected with the virus, and the ability of the quinazoline compounds to inhibit viral replication is measured. nih.gov The half-maximal effective concentration (EC50) is then calculated to determine the potency of the compounds. nih.gov

Antioxidant Activity:

In Vitro: Several methods are employed to assess antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is widely used and measures the reduction of DPPH radicals. nih.govorientjchem.org The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Trolox equivalent antioxidant capacity cupric reducing antioxidant capacity (TEAC-CUPRAC) assays are also commonly used and are considered more sensitive and reliable by some researchers. nih.gov The nitric oxide (NO) radical scavenging assay is another method used to evaluate the free radical scavenging effectiveness of these compounds. orientjchem.org

Antidiabetic Activity:

In Vitro: In vitro assays for antidiabetic activity include the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govwisdomlib.org The inhibitory activity of quinazoline derivatives is compared to a standard inhibitor like acarbose. nih.gov

In Vivo: The most common in vivo model for diabetes is the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse model. researchgate.netijpbs.com After inducing hyperglycemia with STZ, the animals are treated with the test compounds, and the reduction in blood glucose levels is monitored over time. researchgate.net Other parameters such as cholesterol, triglycerides, and insulin (B600854) levels may also be measured. nih.gov

Anti-hypertensive Activity:

In Vivo: The anti-hypertensive effects of quinazoline derivatives are evaluated in animal models of hypertension. Urethane-anesthetized normotensive rats are used for initial screening, where the hypotensive effect is studied after intravenous administration. nih.gov Conscious spontaneously hypertensive rats (SHRs) are used to assess the anti-hypertensive effect upon oral administration. nih.gov Adrenaline-induced hypertension in anesthetized rats is another model used to screen for α1-adrenergic receptor blocking activity. nih.gov Blood pressure and heart rate are the primary parameters measured in these studies. nih.govnih.gov

Cell-based Assays (e.g., LDH cytotoxicity assay)

Cell-based assays are fundamental in determining the cytotoxic effects of novel compounds on various cell lines. While direct studies on this compound are not extensively documented in publicly available literature, research on analogous bromo-quinazoline derivatives provides significant insights into their potential cellular impact.

One study investigated the cytotoxic effects of various quinazolinone-based compounds on MCF-7 breast cancer cells. The researchers utilized a lactate (B86563) dehydrogenase (LDH) release assay to assess cell membrane integrity after treatment. The results indicated that certain quinazolinone compounds induced a significant elevation of LDH release, demonstrating a cytotoxic effect on the cancer cells. The LDH assay measures the activity of this cytosolic enzyme, which is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

In a separate study, a series of 6-bromo-quinazoline derivatives were synthesized and evaluated for their in vitro cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. One of the lead compounds, designated as 8a, which features a 6-bromo-quinazoline core, exhibited potent cytotoxic activity. Notably, this compound showed greater potency against the MCF-7 cell line than the standard chemotherapy drug Erlotinib. Furthermore, the cytotoxic results on a normal cell line (MRC-5) revealed a significantly higher IC50 value, suggesting a degree of selectivity for cancer cells over non-tumorigenic cells.

The following table summarizes the cytotoxic activity of a key 6-bromo-quinazoline derivative.

| Compound | Cell Line | IC50 (µM) |

| Compound 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | |

| MRC-5 (Normal Lung) | 84.20 ± 1.72 | |

| Erlotinib | MCF-7 (Breast Cancer) | 9.9 ± 0.14 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. Such studies are instrumental in understanding the potential mechanism of action of drug candidates. For bromo-quinazoline analogues, molecular docking has been employed to investigate their interaction with key biological targets, such as the epidermal growth factor receptor (EGFR), which is often implicated in cancer.

In the study of 6-bromo-quinazoline derivatives, molecular docking was performed to elucidate the binding mode of the synthesized compounds within the active site of EGFR. The results of these computational analyses were in agreement with the experimental cytotoxic activities. The binding energy for the most potent compound (8a) was calculated to be -6.7 kcal/mol. The docking simulations revealed that this compound could establish important interactions, including hydrogen bonds, with key amino acid residues in the EGFR active site, providing a plausible explanation for its observed biological activity.

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Compound 8a | EGFR | -6.7 |

| Compound 8c | EGFR | -5.3 |

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining the ability of a compound to modulate the activity of specific enzymes. Quinazoline derivatives are well-known as kinase inhibitors, and the introduction of a bromine atom can influence their inhibitory profile.

While specific enzyme inhibition data for this compound is limited, studies on related compounds offer valuable information. For instance, the cytotoxic activity and molecular docking of 6-bromo-quinazoline derivatives against EGFR suggest that these compounds may function as EGFR inhibitors. EGFR is a receptor tyrosine kinase, and its inhibition is a validated strategy in cancer therapy.

In a different investigation focusing on the structure-activity relationship of quinazoline derivatives as inhibitors of CLK kinases, the introduction of a bromine atom onto the quinazoline scaffold was explored. However, in this particular series, the resulting bromo-substituted derivative demonstrated poor inhibitory activity against human CLK1 kinase. This finding underscores the principle that the biological activity of a compound is highly dependent on its specific substitution pattern and the target enzyme .

Further research is necessary to fully elucidate the enzyme inhibition profile of this compound and its analogues against a broader panel of enzymes to identify their primary molecular targets and therapeutic potential.

Mechanistic Insights and Molecular Interactions

Elucidation of Molecular Targets and Pathways

Quinazoline (B50416) derivatives are well-established as inhibitors of various protein kinases, playing a crucial role in anticancer therapy. mdpi.com Their primary molecular targets often include key enzymes in signaling pathways that are critical for tumor growth and proliferation.

One of the most prominent targets for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR) . mdpi.comnih.gov By inhibiting EGFR, these compounds can impede downstream signaling cascades that promote cell growth and division in cancer cells. Several quinazoline derivatives have been developed as EGFR inhibitors for the treatment of non-small cell lung cancer. mdpi.com

Another significant target is the Vascular Endothelial Growth Factor Receptor (VEGFR) , particularly VEGFR-2. nih.gov Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Some quinazoline derivatives have demonstrated the ability to act as dual inhibitors of both EGFR and VEGFR. ijcce.ac.ir

Beyond these, substituted quinazolines have been investigated for their potential to interact with other molecular targets, including:

Platelet-Derived Growth Factor Receptor (PDGFR-β) nih.gov

Tubulin , where they can disrupt microtubule dynamics nih.gov

Tumor Necrosis Factor alpha (TNFα) production, indicating potential as anti-inflammatory agents nih.govacs.org

Histone Deacetylase 6 (HDAC6) , which is involved in oncogenesis and cancer cell survival nih.gov

The specific molecular targets and pathways influenced by 5-Bromo-8-methoxyquinazoline would likely be within this spectrum, with the nature and potency of its activity being modulated by its unique substitution pattern.

Binding Modes and Receptor Interactions

The binding mechanism of quinazoline derivatives, particularly as kinase inhibitors, has been extensively studied through molecular docking and X-ray crystallography. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase.

Key interactions observed for quinazoline derivatives with their target receptors include:

Hydrogen Bonding: The nitrogen atoms (N1 and N3) of the quinazoline ring are crucial for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase's ATP-binding site. For instance, in EGFR, a hydrogen bond with the backbone of Met769 is a hallmark of quinazoline inhibitor binding. nih.govresearchgate.net

Hydrophobic Interactions: The quinazoline scaffold itself, along with its substituents, engages in hydrophobic interactions with various non-polar residues within the binding pocket, contributing to the stability of the complex. nih.gov

Cation-pi Interactions: The quinazoline scaffold can also participate in cation-pi interactions with positively charged amino acid side chains, such as lysine. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools in the study and design of quinazoline-based inhibitors. These techniques provide valuable insights into the molecular interactions and help predict the biological activity of novel compounds.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time. For quinazoline derivatives, MD simulations can:

Assess the conformational stability of the compound within the binding site of its target protein.

Analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Provide insights into the flexibility of both the ligand and the protein, which can influence binding affinity.

For example, MD simulations have been used to study the interactions of 6-bromo-quinazoline derivatives with EGFR, helping to understand the stability of the docked poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For quinazoline derivatives, 2D and 3D-QSAR models have been developed to:

Predict the inhibitory activity of new analogues against targets like EGFR and ErbB-2. frontiersin.orgnih.gov

Identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. researchgate.netnih.gov

Guide the design of more potent inhibitors by suggesting favorable and unfavorable structural modifications. frontiersin.org

QSAR studies on various quinazoline series have highlighted the importance of specific substitutions on the quinazoline core for enhancing biological activity. nih.gov

Influence of Substituents on Pharmacological Profiles

The pharmacological profile of a quinazoline derivative is profoundly influenced by the nature and position of the substituents on its core structure. The 5-bromo and 8-methoxy groups in this compound are expected to modulate its activity through a combination of steric, electronic, and lipophilic effects.

Bromo Group: Halogen substituents, such as bromine, can influence a compound's activity in several ways. They can act as a hydrophobic anchor, participate in halogen bonding, and alter the electronic properties of the aromatic ring. However, in some cases, the introduction of a bromo group on the quinazoline ring has been associated with a significant loss of inhibitory activity against certain targets like TNFα. nih.govacs.org The position of the bromo group is critical; for instance, 6-bromo quinazoline derivatives have shown cytotoxic activity. nih.govnih.gov

Methoxy (B1213986) Group: A methoxy group is an electron-donating group that can influence the electronic distribution of the quinazoline ring and participate in hydrogen bonding. The presence of a methoxy group has been a feature in some biologically active quinazoline and quinoline (B57606) derivatives. nih.gov For example, an 8-methoxy group is present in the core structure of neocryptolepine, a natural product with antitumor activity, and synthetic derivatives bearing this feature have been explored. nih.gov

Future Directions and Therapeutic Implications

Development of Novel Quinazoline-based Therapeutic Agents

The core structure of 5-Bromo-8-methoxyquinazoline is a key building block for creating new and more effective therapeutic molecules, particularly in oncology. Researchers are actively designing and synthesizing novel derivatives that can target specific biological pathways implicated in disease.

A significant area of focus is the development of cytotoxic agents that can inhibit cancer cell proliferation. For instance, a series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been designed and synthesized to act as inhibitors of the β-catenin/TCF4 signaling pathway, which is often overactivated in various cancers. nih.govresearchgate.net These novel compounds have demonstrated the ability to disrupt the crucial protein-protein interaction between β-catenin and Transcription factor 4 (TCF4), a key step in the Wnt signaling pathway that drives cancer progression. nih.gov

In vitro studies have confirmed the cytotoxic potential of these derivatives against cancer cell lines with constitutively activated β-catenin/TCF4 signaling, such as HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma). nih.govresearchgate.net The cytotoxic potencies, measured as IC₅₀ values, for some of these derivatives highlight their potential as effective anticancer agents. One of the most potent compounds from a studied series, designated as 18B, not only showed significant cytotoxicity but also induced apoptosis and inhibited cell migration in these cancer cell lines. nih.gov This compound was found to downregulate the β-catenin/TCF4 signaling pathway and reduce the expression of key cancer-related genes like c-MYC and Cyclin D1. nih.gov The promising activity of these 8-methoxyquinazoline derivatives suggests they could be lead molecules for developing treatments against colon, hepatocellular, and gallbladder cancers. nih.govresearchgate.net

Table 1: Cytotoxic Potencies (IC₅₀ in µM) of Selected 8-Methoxyquinazoline Derivatives

| Compound | HCT116 Cells | HepG2 Cells |

|---|---|---|

| Derivative 1 | 5.64 ± 0.68 | 7.89 ± 0.52 |

| Derivative 2 | 8.21 ± 0.75 | 10.15 ± 0.66 |

| Derivative 3 | 12.55 ± 1.12 | 15.32 ± 1.04 |

| Derivative 4 | 18.73 ± 1.45 | 23.18 ± 0.45 |

| 18B | Data not specified in µM for direct comparison in this format | Data not specified in µM for direct comparison in this format |

Data sourced from studies on novel 4,7-disubstituted 8-methoxyquinazoline derivatives. The IC₅₀ values represent the concentration required to inhibit 50% of cell growth. nih.gov

The development of such targeted agents underscores the versatility of the quinazoline (B50416) scaffold. By modifying substituents at various positions, researchers can fine-tune the pharmacological properties of these molecules to enhance their potency and selectivity for specific cancer targets, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govnih.govnih.gov

Combination Therapies Involving this compound Analogues

As cancer cells can develop resistance to single-agent chemotherapy, combination therapy has become a critical strategy in oncology. nih.govmdpi.com This approach involves using multiple drugs that target different pathways to achieve a synergistic effect, enhance efficacy, and overcome drug resistance. bohrium.com Analogues derived from the this compound scaffold are promising candidates for inclusion in such combination regimens.

For example, novel hybrid compounds that combine the quinazoline core with other pharmacologically active moieties are being developed as multitarget anticancer agents. frontiersin.org These hybrid molecules can simultaneously inhibit multiple pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and EGFR signaling pathways. nih.govfrontiersin.org The rationale is that by hitting multiple targets at once, the cancer cells have a lower probability of developing resistance. nih.gov

Furthermore, quinazoline-based kinase inhibitors could be combined with established chemotherapeutic agents or other targeted therapies. For instance, a quinazoline derivative targeting EGFR could be used in combination with a drug that inhibits angiogenesis or a cytotoxic agent that damages cancer cell DNA. This multi-pronged attack can lead to better treatment outcomes than either agent used alone. frontiersin.org Studies on related 8-hydroxyquinoline (B1678124) derivatives have already shown synergistic antibacterial effects when combined with existing antibiotics like oxacillin (B1211168) against resistant strains such as MRSA. nih.gov This principle of synergy is being actively explored for quinazoline-based anticancer agents.

Process Chemistry Advancements for Scalable Synthesis

The translation of a promising compound from the laboratory to the clinic depends on the ability to produce it on a large scale in a cost-effective, efficient, and environmentally friendly manner. Process chemistry focuses on developing and optimizing synthetic routes for large-scale manufacturing. acs.orgresearchgate.net For intermediates like this compound, advancements in synthetic methodologies are crucial.

Recent innovations in synthetic organic chemistry offer new ways to construct the quinazoline core. nih.gov Methodologies such as copper-catalyzed one-pot reactions, microwave-assisted synthesis, and the use of organocatalysis are being employed to create substituted quinazolines with high yields and fewer reaction steps. nih.govnih.govfrontiersin.org These modern techniques often feature milder reaction conditions and are more tolerant of a wide range of functional groups, which is essential for creating diverse libraries of analogues for drug discovery. nih.gov

For example, streamlined processes for highly substituted quinazoline cores have been developed that telescope multiple steps into a single, efficient sequence, significantly reducing waste and production time. acs.org Challenges such as controlling the formation of impurities during halogenation steps are being addressed through careful optimization of reaction conditions, including the use of specific catalysts and solvents. acs.org The development of such robust and scalable synthetic routes is a key enabler for the clinical and commercial development of drugs derived from this compound. researchgate.netresearchgate.net

Exploration of New Biological Activities

While the primary focus for many quinazoline derivatives has been on anticancer applications, the inherent versatility of the scaffold lends itself to a wide range of other biological activities. Researchers are increasingly exploring the potential of compounds derived from this compound and related structures in other therapeutic areas.

Antiviral Activity: Certain quinazolinone compounds have been identified as potent inhibitors of viruses like Zika and Dengue. nih.gov Some derivatives have also shown activity against a broad spectrum of DNA and RNA viruses, including herpes simplex virus, vaccinia virus, and human cytomegalovirus. nih.gov The exploration of quinazoline libraries could lead to the discovery of new antiviral agents with novel mechanisms of action. researchgate.netresearchgate.net

Neuroprotective Effects: There is growing interest in the potential of quinazoline derivatives to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comdrugbank.com Some compounds have demonstrated neuroprotective effects in cellular models by inhibiting pathways that lead to neuronal cell death. mdpi.comgoogle.com For example, certain quinazolines can inhibit the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease, and exhibit antioxidant properties that protect neurons from oxidative stress. mdpi.com Others act as inhibitors of phosphodiesterase 7 (PDE7), which has been proposed as a therapeutic target for neuroprotection. nih.gov

Antimicrobial Activity: The 8-methoxyquinoline (B1362559) structural motif is present in compounds that have been evaluated for antibacterial activity. researchgate.net Related 8-hydroxyquinoline derivatives have shown significant antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netelsevierpure.com This suggests that analogues of this compound could be developed as new agents to combat infectious diseases, including those caused by drug-resistant pathogens. nih.gov

Overcoming Challenges in Quinazoline-based Drug Development

Despite the therapeutic promise of quinazoline-based drugs, their development is not without challenges. Key hurdles include the emergence of drug resistance, managing side effects, and optimizing the drug-like properties of new compounds. mdpi.comcas.org

Drug resistance is a major obstacle in cancer therapy. nih.govmdpi.com Tumors can develop resistance to quinazoline-based kinase inhibitors through secondary mutations in the target protein or by activating alternative signaling pathways. mdpi.com To overcome this, researchers are designing next-generation inhibitors that can effectively target these mutated proteins. mdpi.com The molecular hybridization approach, which combines the quinazoline scaffold with other pharmacophores, is another strategy aimed at creating drugs that are less susceptible to resistance. nih.govnih.gov

Toxicity and off-target effects are also significant concerns. Many early chemotherapeutic agents suffer from a lack of selectivity, leading to side effects. mdpi.comnih.gov The development of targeted therapies based on the quinazoline scaffold aims to improve selectivity and reduce toxicity by specifically inhibiting proteins that are overactive in cancer cells. frontiersin.org

Finally, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates is a critical challenge. A compound must not only be potent against its target but also possess the right physicochemical properties to be effective and safe in the body. This requires a deep understanding of structure-activity relationships (SAR) and structure-property relationships to guide the design of molecules with a balanced profile of efficacy, safety, and drug-like characteristics. mdpi.com

Q & A

Q. Table 1: Key Characterization Techniques

Basic: Which analytical techniques are optimal for assessing the purity of this compound in academic research?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. A retention time shift may indicate degradation.

- Melting Point Analysis: Compare experimental values (e.g., 72–74°C for similar brominated compounds) to literature ranges .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and a solvent system like ethyl acetate/hexane (3:7) .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Methodological Answer:

Discrepancies in HRMS or NMR data often arise from isotopic interference (e.g., bromine’s isotopes) or solvent effects. Mitigation strategies include:

- Isotopic Pattern Analysis: Use software (e.g., MestReNova) to simulate and compare isotopic distributions .

- Cross-Validation: Confirm -NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .

- Solvent Standardization: Re-run NMR in deuterated solvents (e.g., DMSO-d) to eliminate solvent-induced shifts .

Advanced: What strategies enable selective functionalization of this compound for derivatization studies?

Methodological Answer:

The bromine atom at position 5 is a reactive site for cross-coupling reactions:

- Suzuki-Miyaura Coupling: React with aryl boronic acids using Pd(PPh) as a catalyst to introduce aryl groups .

- Buchwald-Hartwig Amination: Introduce amines via palladium-catalyzed coupling .

Key Optimization Parameters: - Catalyst loading (1–5 mol% Pd).

- Temperature (80–110°C) and solvent (toluene or dioxane).

Q. Table 2: Reaction Optimization for Suzuki Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst | Pd(PPh), 2 mol% | >75% yield |

| Base | KCO | Enhances coupling efficiency |

| Reaction Time | 12–24 hours | Prevents over-dehalogenation |

Advanced: How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model HOMO/LUMO energies and predict sites for electrophilic/nucleophilic attack. Methoxy groups donate electron density, stabilizing adjacent positions .

- Molecular Electrostatic Potential (MEP) Maps: Identify regions of high electron density (e.g., near the methoxy group) to guide functionalization .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the methoxy substituent influence the electronic and steric properties of this compound?

Methodological Answer:

- Electronic Effects: The methoxy group’s electron-donating nature increases electron density at position 8, as confirmed by -NMR (δ 160–165 ppm for methoxy-attached carbons) .

- Steric Hindrance: Ortho-substituents may slow cross-coupling reactions, requiring higher temperatures or bulky ligands (e.g., XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.